molecular formula C5H8ClNO4 B1630467 Chloroacetyl-DL-serine CAS No. 80174-65-8

Chloroacetyl-DL-serine

Cat. No.: B1630467
CAS No.: 80174-65-8
M. Wt: 181.57 g/mol
InChI Key: SGCJRDDJGFXEAB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally recognized by its Chemical Abstracts Service number 67206-28-4, establishing its unique chemical identity within the scientific literature. The compound possesses multiple nomenclature designations that reflect its structural composition and chemical characteristics. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-chloroacetamido)-3-hydroxypropanoic acid. Alternative systematic names include N-(chloroacetyl)serine and 2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid.

The compound is recognized under various synonymous designations throughout scientific literature. These include N-Chloroacetyl-DL-serine, which directly indicates the substitution pattern on the serine backbone. Additional synonyms encompass ClAc-DL-Ser-OH, representing a condensed notation commonly used in peptide chemistry. The compound is also referenced as Chloroacetyl-D,L-serin in certain European nomenclature systems.

The following table summarizes the primary nomenclature and identification systems for this compound:

Identification System Designation
Chemical Abstracts Service Number 67206-28-4
International Union of Pure and Applied Chemistry Name 2-(2-chloroacetamido)-3-hydroxypropanoic acid
PubChem Compound Identifier 294515
Molecular Formula C5H8ClNO4
MDL Number MFCD00020416

Structural Characteristics and Molecular Formula

This compound exhibits a molecular formula of C5H8ClNO4, corresponding to a molecular weight of 181.57 grams per mole. The compound's structure consists of a serine backbone modified through acylation at the amino group with a chloroacetyl moiety. This modification fundamentally alters the chemical properties of the parent amino acid while maintaining the hydroxyl functionality characteristic of serine.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is C(C(C(=O)O)NC(=O)CCl)O, which describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11).

The three-dimensional arrangement of atoms within this compound contributes significantly to its chemical behavior. The presence of the chloroacetyl group introduces both steric and electronic effects that influence the compound's reactivity patterns. The hydroxyl group attached to the carbon adjacent to the amino acid backbone remains available for further chemical modifications, providing opportunities for derivatization reactions.

Physical characterization of this compound reveals specific properties that facilitate its identification and handling. The compound exists as a white crystalline powder under standard conditions. Melting point determinations indicate decomposition occurring between 117-125 degrees Celsius, with some sources reporting more specific values of 122 degrees Celsius. This thermal behavior reflects the compound's relative stability under normal storage conditions while indicating potential degradation pathways at elevated temperatures.

The following table presents the comprehensive structural and physical data for this compound:

Property Value
Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
Melting Point 117-125°C (decomposition)
Physical Form White crystalline powder
InChI Key SGCJRDDJGFXEAB-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C(C(C(=O)O)NC(=O)CCl)O

Historical Context and Development

The development of this compound emerged from systematic investigations into amino acid derivatives with potential biological activity. Historical research efforts focused on modifying natural amino acids through acylation reactions to enhance their therapeutic potential and alter their pharmacological properties. The synthesis of chloroacetyl derivatives of amino acids represented a strategic approach to developing compounds with enhanced biological activity compared to their parent structures.

Early synthetic methodologies for preparing this compound were established through the Schotten-Baumann reaction, which involved the treatment of DL-serine with dichloroacetyl chloride in the presence of aqueous sodium hydroxide solution. This classical approach demonstrated the feasibility of introducing chloroacetyl groups onto amino acid frameworks while maintaining the integrity of the core structure. The reaction conditions required careful control of temperature and pH to achieve optimal yields while minimizing side reactions.

Research investigations during the 1960s revealed the significance of acyl migration phenomena in serine derivatives, particularly the reversible migration of acyl groups between nitrogen and oxygen atoms. These studies demonstrated that N-dithis compound could undergo rearrangement to form the corresponding O-dichloroacetyl derivative under specific conditions. This discovery provided insights into the dynamic behavior of acylated amino acid derivatives and influenced subsequent synthetic strategies.

The compound gained particular attention through research into antitumor activity, where derivatives of serine modified with haloacetyl groups showed promising biological effects. Studies demonstrated that N-dithis compound sodium salt exhibited regression effects against Sarcoma-37 in mice, although requiring substantial doses for therapeutic efficacy. These findings suggested that the active antitumor agent might be a metabolic product rather than the administered compound itself.

Synthetic methodology development continued with alternative preparation routes, including the use of chloroacetic anhydride in dichloroacetic acid as an alternative to the traditional Schotten-Baumann approach. This method involved dissolving DL-serine in redistilled dichloroacetic acid and treating the solution with chloroacetic anhydride under controlled temperature conditions. The reaction proceeded through formation of the O-acyl intermediate, which could be converted to the corresponding hydrochloride salt for isolation and characterization.

The historical progression of research on this compound reflects broader trends in medicinal chemistry toward systematic modification of natural products to enhance their therapeutic potential. Early investigations established fundamental synthetic methodologies that remain relevant for contemporary research applications. The compound's development exemplifies the iterative process of chemical modification, biological evaluation, and mechanistic investigation that characterizes modern pharmaceutical research.

Subsequent research efforts expanded the scope of haloacetyl amino acid derivatives to include monochloroacetyl and trichloroacetyl variants, providing structure-activity relationship data that informed further development efforts. These comparative studies revealed the influence of halogen substitution patterns on biological activity and chemical stability, contributing to the understanding of how structural modifications affect compound properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJRDDJGFXEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80174-65-8, 67206-28-4
Record name NSC163127
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Record name Chloroacetyl-DL-serine
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Scientific Research Applications

Chemical Synthesis and Intermediary Role

Chloroacetyl-DL-serine serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals. The chloroacetyl group enhances the reactivity of the serine moiety, facilitating the formation of more complex structures.

This compound has been investigated for its potential therapeutic applications, particularly in neurology and oncology.

Neurological Research

Research indicates that derivatives of serine play a critical role in brain function, particularly in neurotransmitter regulation. This compound may influence pathways involving D-serine, a known modulator of NMDA receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that manipulating serine levels can have implications for treating conditions such as Alzheimer's disease and schizophrenia .

Cancer Research

The compound's structural properties make it a candidate for developing anti-cancer agents. The mechanism by which serine derivatives affect tumor growth is under investigation, with some studies indicating that dietary restrictions of serine can inhibit tumor growth in animal models . Furthermore, this compound may serve as a precursor for synthesizing compounds that target cancer metabolism.

Biochemical Research Applications

This compound is also utilized in biochemical studies to understand serine metabolism and its regulatory mechanisms.

Enzyme Studies

The compound can be used to investigate the activity of enzymes involved in serine biosynthesis, such as 3-phosphoglycerate dehydrogenase (PGDH). By inhibiting or modifying these enzymes, researchers can elucidate their roles in metabolic pathways and their regulation by various metabolites .

Metabolic Pathway Analysis

Understanding how serine derivatives like this compound interact within metabolic pathways can provide insights into diseases associated with serine metabolism disorders. This research is particularly relevant for conditions such as hereditary sensory neuropathy and other neurological disorders linked to impaired serine synthesis .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Neurological Impact
    A study examined the effects of L-serine supplementation on cognitive deficits associated with Alzheimer's disease. Researchers found that altering serine levels could potentially reverse some cognitive impairments by modulating NMDA receptor activity .
  • Case Study 2: Cancer Treatment Potential
    In preclinical trials, dietary L-serine restriction was shown to reduce tumor growth in mouse models. This suggests that compounds like this compound could be explored further for their role in cancer therapies targeting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-Serine (CAS 302-84-1)

  • Molecular Formula: C₃H₇NO₃
  • Molecular Weight : 105.09 g/mol
  • Solubility : Highly soluble in water but insoluble in absolute alcohol and ether .
  • Key Differences :
    • Lacks the chloroacetyl group, resulting in lower molecular weight and higher hydrophilicity.
    • Used primarily as a building block in protein synthesis, whereas Chloroacetyl-DL-serine serves as an acylating agent in peptide coupling reactions .

O-Acetyl-L-serine Hydrochloride (CAS 66638-22-0)

  • Molecular Formula: C₅H₁₀ClNO₄
  • Molecular Weight : 183.59 g/mol .
  • Key Differences :
    • Contains an acetyl group (-CO-CH₃) instead of chloroacetyl, reducing electrophilicity.
    • The hydrochloride salt form enhances solubility in polar solvents compared to this compound .

Glycyl-DL-serine (CAS 687-38-7)

  • Molecular Formula : C₅H₁₀N₂O₅
  • Molecular Weight : 178.15 g/mol .
  • Key Differences :
    • A dipeptide (glycine-serine) without reactive acyl groups, making it less suited for covalent modification but useful in studying peptide interactions .

Sodium Chloroacetate (CAS 3926-62-3)

  • Molecular Formula : C₂H₃ClO₂•Na
  • Molecular Weight : 144.49 g/mol .
  • Key Differences: A simple chloroacetate salt lacking the serine backbone, used as a precursor in herbicides and pharmaceuticals. Its reactivity is distinct from this compound, which integrates amino acid functionality .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Primary Applications
This compound 67206-28-4 C₅H₈ClNO₄ 181.57 252.4 Weakly water-soluble Peptide synthesis, acylating agent
DL-Serine 302-84-1 C₃H₇NO₃ 105.09 N/A Water-soluble Protein biosynthesis, nutrition
O-Acetyl-L-serine HCl 66638-22-0 C₅H₁₀ClNO₄ 183.59 N/A Polar solvents Biochemical research
Glycyl-DL-serine 687-38-7 C₅H₁₀N₂O₅ 178.15 N/A N/A Peptide structure studies
Sodium Chloroacetate 3926-62-3 C₂H₃ClO₂•Na 144.49 N/A Water-soluble Herbicide synthesis

Research Findings and Functional Insights

  • Reactivity: The chloroacetyl group in this compound enables nucleophilic substitution reactions, facilitating peptide bond formation. This contrasts with Glycyl-DL-serine, which participates in non-covalent interactions .
  • Thermal Stability : this compound’s high melting point (252.4°C) suggests strong intermolecular forces, likely due to hydrogen bonding and halogen interactions .
  • Safety : While Sodium Chloroacetate requires stringent handling (e.g., eye flushing for 10–15 minutes upon exposure ), similar precautions are inferred for this compound due to its reactive chloroacetyl moiety.

Preparation Methods

Direct Acylation of DL-Serine

The most direct route involves reacting DL-serine with chloroacetyl chloride under alkaline conditions. Levi et al. (1961) optimized this method using sodium hydroxide to deprotonate serine’s hydroxyl and amine groups, facilitating nucleophilic attack on chloroacetyl chloride. The reaction proceeds as:

$$
\text{DL-Serine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH}} \text{Chloroacetyl-DL-serine} + \text{HCl}
$$

Critical parameters include:

  • Molar ratio : 1:1.2 serine-to-chloroacetyl chloride to minimize diacylation byproducts
  • Temperature : 0–5°C to suppress hydrolysis of chloroacetyl chloride
  • Workup : Acidification to pH 2–3 precipitates the product, followed by recrystallization from ethanol/water.

While yields are unspecified in primary sources, this method’s simplicity makes it a laboratory staple despite challenges in scaling due to exothermicity and chloroacetyl chloride’s toxicity.

Chloroacetylation of Glycine Derivatives

An alternative pathway (Patent CN100999478A) employs chloroacetylglycine or its esters as precursors. Reacting these with 37% formaldehyde under alkaline conditions induces a Mannich-like reaction, yielding two equivalents of DL-serine per chloroacetylglycine molecule after acid hydrolysis:

$$
\text{ClCH}_2\text{CO-Gly} + \text{HCHO} \xrightarrow{\text{OH}^-} 2~\text{DL-Serine}
$$

Optimized conditions :

Parameter Value
Temperature 60–80°C
Reaction time 4–6 hours
Yield 50–70%

This method bypasses serine’s limited commercial availability but introduces complexity through intermediate purification steps.

Strecker Reaction-Based Synthesis

The Strecker reaction provides a high-yield route from glycolaldehyde, as detailed in US Patent 5,030,750. This one-pot synthesis involves:

  • Strecker reaction : Glycolaldehyde reacts with sodium cyanide and ammonium chloride in aqueous ammonia:
    $$
    \text{HOCH}2\text{CHO} + \text{NaCN} + \text{NH}4\text{Cl} \rightarrow \text{Aminonitrile intermediate}
    $$
  • Hydrolysis : The aminonitrile is treated with excess NaOH to yield DL-serine.
  • Chloroacetylation : DL-serine is acylated as in Section 1.1.

Key advantages :

  • Glycolaldehyde derived from ethylene glycol dehydrogenation reduces raw material costs.
  • Yield enhancements : Maintaining molar ratios of glycolaldehyde/NaCN >1.0 and NH₄Cl/glycolaldehyde >1.0 suppresses glycine byproducts to <1%.

Representative experimental data :

Component Quantity (g) Moles
Glycolaldehyde 2.16 0.036
Sodium cyanide 1.57 0.032
Ammonium chloride 2.14 0.040
DL-Serine obtained 1.81 0.017
Yield 86.1% (based on NaCN)

Purification via ion exclusion chromatography on strongly acidic cation exchange resins (e.g., Dowex 50WX8) achieves >99% purity, critical for pharmaceutical applications.

Enzymatic Catalysis

Patent CN103966276A outlines a stereoselective approach using serine hydroxymethyltransferase (SHMT) and amino acid racemase. The process involves:

  • SHMT-catalyzed condensation : Glycine and formaldehyde form L-serine.
    $$
    \text{Glycine} + \text{HCHO} \xrightarrow{\text{SHMT}} \text{L-Serine}
    $$
  • Racemization : L-Serine is converted to DL-serine via racemase.
  • Chloroacetylation : As in Section 1.1.

Performance metrics :

  • Temperature : 30–37°C (mesophilic enzyme compatibility)
  • Cofactors : Pyridoxal-5’-phosphate (0.1–1 mM) for SHMT activation
  • Yield : 60–70% after racemization and acylation

This method’s biocatalytic steps reduce hazardous waste but require stringent pH control (7.5–8.5) and enzyme immobilization for reuse.

Comparative Analysis of Methods

Method Yield Purity Scalability Toxicity Concerns
Classical acylation Moderate >95% Moderate Chloroacetyl chloride
Strecker reaction 86.1% >99% High Cyanide, ammonia
Enzymatic 60–70% 90–95% Low Minimal

Key trade-offs :

  • Strecker reaction : Optimal for industrial-scale production despite cyanide usage, mitigated by closed-loop systems.
  • Enzymatic : Eco-friendly but economically limited by enzyme costs.
  • Classical : Best for small-batch R&D due to simplicity.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Chloroacetyl-DL-serine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization requires monitoring temperature (e.g., 0–5°C for acylation), stoichiometric ratios of chloroacetyl chloride to DL-serine, and pH control (neutral to slightly alkaline) to minimize hydrolysis. Purity (>98%) can be achieved via recrystallization in ethanol-water mixtures . Use thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm product identity.

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) using cyclodextrin additives effectively separates enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can supplement chromatographic data. Validate results against racemic standards .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent hydrolysis. Use desiccants in storage environments. Conduct stability assays via accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to determine shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

  • Methodological Answer : Perform meta-analysis of existing literature, noting variables like assay conditions (e.g., cell lines, incubation time) and derivative substituents. Replicate key studies under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate findings with in silico docking studies to assess binding consistency .

Q. What experimental designs are suitable for investigating the mechanistic role of this compound in peptide bond stabilization?

  • Methodological Answer : Employ kinetic studies (stopped-flow spectroscopy) to measure acylation rates under varying pH and temperature. Use isotopic labeling (¹³C/¹⁵N) with NMR or mass spectrometry to track reaction intermediates. Molecular dynamics (MD) simulations can model transition states and identify key residues in enzyme-substrate interactions .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., nucleophilic acyl substitution). Validate predictions via small-scale exploratory reactions monitored by LC-MS. Use cheminformatics tools (e.g., RDKit) to generate structure-activity relationships (SARs) for derivative libraries .

Data Presentation & Reproducibility

Q. What criteria should be prioritized when presenting spectroscopic data (e.g., NMR, IR) for this compound in publications?

  • Methodological Answer : Include full spectral assignments (δ values, coupling constants) and raw data in supplementary materials. For IR, annotate key functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Use standardized formats (e.g., MestReNova for NMR) and reference internal standards (TMS for ¹H/¹³C NMR) .

Q. How can researchers ensure reproducibility of this compound-based protocols across laboratories?

  • Methodological Answer : Provide detailed synthetic procedures (e.g., molar ratios, purification gradients) and instrument calibration data. Share characterized reference samples via open-access repositories. Collaborate on interlaboratory validation studies and report results with error margins .

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